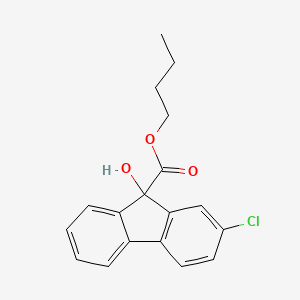
4-Amino-6-bromobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromobenzoxazole typically involves the cyclization of 2-aminophenol with a brominated aromatic aldehyde. One common method includes the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts and solvents are chosen to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce quinone derivatives .
Scientific Research Applications
4-Amino-6-bromobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromobenzoxazole involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the bromo substituent, resulting in different reactivity and applications.
6-Bromobenzoxazole: Lacks the amino group, affecting its biological activity.
4-Amino-2-bromobenzoxazole: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness: Its dual functionality makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,9H2 |
InChI Key |
QFXWICKATNQMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)













